2,4,5-Trimethoxybenzaldehyde
2,4,5-Trimethoxybenzaldehyde
2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992)
2,4,5-trimethoxybenzaldehyde is a carbonyl compound.
2, 4, 5-Trimethoxybenzaldehyde, also known as TMBZ or asaraldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4, 5-Trimethoxybenzaldehyde exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 5-trimethoxybenzaldehyde is primarily located in the cytoplasm. Outside of the human body, 2, 4, 5-trimethoxybenzaldehyde can be found in carrot, herbs and spices, root vegetables, and wild carrot. This makes 2, 4, 5-trimethoxybenzaldehyde a potential biomarker for the consumption of these food products.
2,4,5-trimethoxybenzaldehyde is a carbonyl compound.
2, 4, 5-Trimethoxybenzaldehyde, also known as TMBZ or asaraldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4, 5-Trimethoxybenzaldehyde exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 5-trimethoxybenzaldehyde is primarily located in the cytoplasm. Outside of the human body, 2, 4, 5-trimethoxybenzaldehyde can be found in carrot, herbs and spices, root vegetables, and wild carrot. This makes 2, 4, 5-trimethoxybenzaldehyde a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14374-62-0
VCID:
VC21293310
InChI:
InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
SMILES:
COC1=CC(=C(C=C1C=O)OC)OC
Molecular Formula:
C10H12O4
Molecular Weight:
196.2 g/mol
2,4,5-Trimethoxybenzaldehyde
CAS No.: 14374-62-0
Cat. No.: VC21293310
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992) 2,4,5-trimethoxybenzaldehyde is a carbonyl compound. 2, 4, 5-Trimethoxybenzaldehyde, also known as TMBZ or asaraldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4, 5-Trimethoxybenzaldehyde exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 5-trimethoxybenzaldehyde is primarily located in the cytoplasm. Outside of the human body, 2, 4, 5-trimethoxybenzaldehyde can be found in carrot, herbs and spices, root vegetables, and wild carrot. This makes 2, 4, 5-trimethoxybenzaldehyde a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 14374-62-0 |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 2,4,5-trimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 |
| Standard InChI Key | IAJBQAYHSQIQRE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C=O)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1C=O)OC)OC |
| Boiling Point | 284 °F at 4 mm Hg (Sublimes) (NTP, 1992) |
| Melting Point | 234 to 237 °F (NTP, 1992) 114.0 °C 114 °C 114°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator